molecular formula C17H11FN2O4S B2767566 methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291834-37-1

methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2767566
CAS No.: 1291834-37-1
M. Wt: 358.34
InChI Key: DBIFJDAFKCSAHS-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzothiazine ring system, along with functional groups such as cyano, fluoro, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzothiazine intermediate, followed by the introduction of the cyano and fluoro groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzothiazine ring.

Scientific Research Applications

Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions like cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-cyanophenyl)-6-chloro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(3-cyanophenyl)-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(3-cyanophenyl)-6-iodo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in crossing biological membranes and reaching their targets.

Biological Activity

Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₂N₂O₄S. This compound features a benzothiazine core with a cyano group at the para position of the phenyl ring and a fluorine atom at the sixth position. The unique structure contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₁₇H₁₂N₂O₄S
Molecular Weight344.35 g/mol
CAS Number1291861-82-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or modulate receptor activity, affecting cellular signaling pathways. The presence of the cyano and fluoro groups enhances its binding affinity to target proteins, potentially leading to significant pharmacological effects.

Enzyme Inhibition

Studies suggest that benzothiazine derivatives can act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The mechanism typically involves binding to the active site or allosteric sites of the enzyme, altering its activity.

Antimicrobial Activity

Benzothiazine compounds have been noted for their antimicrobial properties. In vitro studies have shown that this compound exhibits moderate antibacterial activity against various strains of bacteria . This suggests potential applications in treating bacterial infections.

Anticancer Potential

Research has highlighted the anticancer potential of benzothiazine derivatives. A study demonstrated that compounds similar to methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate can induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The presence of electronegative groups like fluorine enhances their antiproliferative activity.

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by certain benzothiazine derivatives. Research indicates that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Properties

IUPAC Name

methyl 4-(3-cyanophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c1-24-17(21)16-10-20(13-4-2-3-11(7-13)9-19)14-8-12(18)5-6-15(14)25(16,22)23/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIFJDAFKCSAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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